

Application Notes and Protocols for JNJ-38877605 in Cell Invasion Assays

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Compound of Interest

Compound Name: JNJ0966

Cat. No.: B15579790

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Introduction

JNJ-38877605 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway, upon activation by its ligand, Hepatocyte Growth Factor (HGF), plays a crucial role in promoting tumor growth, invasion, and metastasis.[3][4] Aberrant activation of this pathway is implicated in a variety of human cancers.[2][5] JNJ-38877605 exhibits high selectivity for c-Met, with an IC₅₀ value of 4 nM, making it an invaluable tool for investigating the role of c-Met in cancer cell invasion.[1][3][6] These application notes provide a detailed protocol for utilizing JNJ-38877605 in a Matrigel invasion assay to assess its inhibitory effects on cancer cell invasion.

Mechanism of Action

JNJ-38877605 functions as an ATP-competitive inhibitor of c-Met, effectively blocking its kinase activity.[1][3] This inhibition prevents the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are critical for cell proliferation, survival, migration, and invasion.[4] In several cancer cell lines, a concentration of 500 nM JNJ-38877605 has been shown to significantly reduce the phosphorylation of Met and RON, another key player in invasive growth.[6][7]

Data Presentation: Efficacy of JNJ-38877605

The following table summarizes the effective concentrations and inhibitory activities of JNJ-38877605 in various in vitro assays.

Parameter	Cell Line(s)	Concentration/ IC50	Assay Type	Reference
c-Met Kinase Inhibition	-	4 nM (IC50)	Kinase Assay	[1][6]
c-Met Phosphorylation Inhibition	EBC1, GTL16, NCI-H1993, MKN45	500 nM	Western Blot	[6][7]
Anti-proliferative Activity	human EBC1 cells	9.5 nM (IC50)	Proliferation Assay (72h)	[6]
Anti-proliferative Activity	human MKN45 cells	10.9 nM (IC50)	Proliferation Assay (72h)	[6]
Anti-proliferative Activity	human SNU5 cells	15.8 nM (IC50)	Proliferation Assay (72h)	[1]
MET Signaling Pathway Inhibition	A549 cells	0.5 μ M	Western Blot	[1]
Inhibition of Lipid Accumulation	3T3-L1 cells	5, 10, 20 μ M	-	[1]

Experimental Protocols

Matrigel Invasion Assay

This protocol provides a detailed methodology for assessing the effect of JNJ-38877605 on the invasive potential of cancer cells using a Matrigel-coated Boyden chamber.

Materials:

- JNJ-38877605 (prepare stock solution in DMSO)[6]
- Cancer cell line of interest

- 24-well Transwell inserts (8.0 μm pore size)
- Matrigel Basement Membrane Matrix
- Serum-free cell culture medium
- Complete cell culture medium with chemoattractant (e.g., 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Fixation solution (e.g., 70% ethanol)
- Staining solution (e.g., 0.1% Crystal Violet)
- Cotton swabs

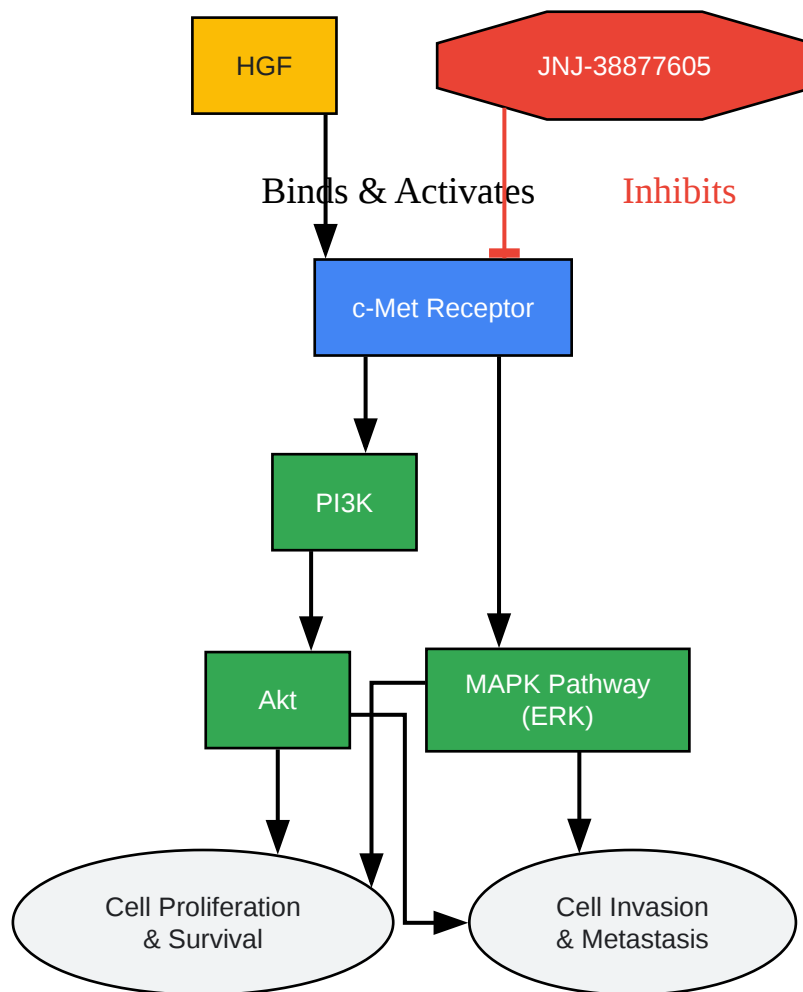
Protocol:

- Preparation of Matrigel-Coated Inserts:
 - Thaw Matrigel on ice overnight at 4°C.[4]
 - Dilute Matrigel with cold, serum-free medium to a final concentration of 200-300 $\mu\text{g/mL}$. [4][8][9]
 - Add 100 μL of the diluted Matrigel solution to the upper chamber of each Transwell insert. [4]
 - Incubate the inserts at 37°C for at least 1-2 hours to allow the Matrigel to solidify. Do not let the Matrigel dry out.[4][10]
- Cell Preparation:
 - Culture cells to 70-80% confluency.[4]
 - Serum-starve the cells for 18-24 hours by replacing the growth medium with serum-free medium.[4]

- On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 2.5×10^5 to 5×10^5 cells/mL.[4]
- Assay Setup:
 - Prepare different concentrations of JNJ-38877605 in serum-free medium. A vehicle control (e.g., DMSO) should also be prepared.[4]
 - Add 600 μ L of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[10]
 - Add 100 μ L of the cell suspension to the upper chamber of the Matrigel-coated inserts.[4]
 - Add the desired concentrations of JNJ-38877605 or vehicle control to the upper chamber.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time should be optimized based on the cell line's invasive potential.[4][10]
- Quantification of Invasion:
 - After incubation, carefully remove the non-invaded cells from the upper surface of the insert membrane using a cotton swab.[4][10]
 - Fix the invaded cells on the lower surface of the membrane with a fixation solution for 10-20 minutes.[4]
 - Stain the fixed cells with a staining solution for 10-15 minutes.[4]
 - Gently wash the inserts with water and allow them to air dry.[4][10]
 - Count the number of invaded cells in several microscopic fields per insert. The results can be expressed as the average number of invaded cells or as a percentage of invasion relative to the vehicle control.[4]

Visualizations

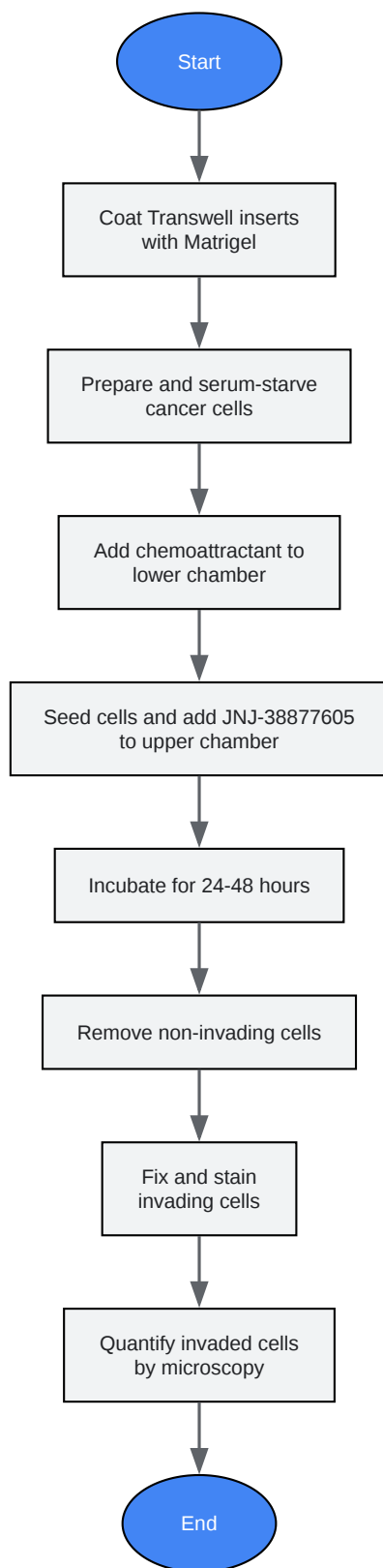
Signaling Pathway Diagram



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Caption: c-Met signaling pathway and the inhibitory action of JNJ-38877605.

Experimental Workflow Diagram



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Caption: Workflow for the Matrigel cell invasion assay.

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